Cas no 53590-76-4 ((7-Bromo-5-methyl-1H-indol-2-yl)methanol)
(7-Bromo-5-methyl-1H-indol-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (7-Bromo-5-methyl-1H-indol-2-yl)methanol
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- MDL: MFCD19303157
- Inchi: 1S/C10H10BrNO/c1-6-2-7-4-8(5-13)12-10(7)9(11)3-6/h2-4,12-13H,5H2,1H3
- InChI Key: FRJXKNHXHVQHFA-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=CC2C=C(CO)NC=21
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 188
- XLogP3: 2.3
- Topological Polar Surface Area: 36
(7-Bromo-5-methyl-1H-indol-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B205135-250mg |
(7-Bromo-5-methyl-1H-indol-2-yl)methanol |
53590-76-4 | 250mg |
$ 490.00 | 2022-06-01 | ||
| TRC | B205135-500mg |
(7-Bromo-5-methyl-1H-indol-2-yl)methanol |
53590-76-4 | 500mg |
$ 815.00 | 2022-06-01 | ||
| Matrix Scientific | 223332-1g |
(7-Bromo-5-methyl-1H-indol-2-yl)methanol, 95% min |
53590-76-4 | 95% | 1g |
$526.00 | 2023-09-09 | |
| Matrix Scientific | 223332-5g |
(7-Bromo-5-methyl-1H-indol-2-yl)methanol, 95% min |
53590-76-4 | 95% | 5g |
$1575.00 | 2023-09-09 |
(7-Bromo-5-methyl-1H-indol-2-yl)methanol Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on (7-Bromo-5-methyl-1H-indol-2-yl)methanol
Introduction to (7-Bromo-5-methyl-1H-indol-2-yl)methanol (CAS No. 53590-76-4)
(7-Bromo-5-methyl-1H-indol-2-yl)methanol (CAS No. 53590-76-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has been extensively studied for its potential applications in drug discovery and development. The compound's structure includes a brominated indole moiety and a methyl group, which contribute to its chemical stability and reactivity.
The chemical structure of (7-Bromo-5-methyl-1H-indol-2-yl)methanol can be represented as C11H12BrNO. The presence of the bromine atom at the 7-position of the indole ring and the methyl group at the 5-position imparts specific physicochemical properties that make it an attractive candidate for various biological studies. The methanol group attached to the indole ring further enhances its solubility and reactivity, making it suitable for a wide range of synthetic transformations.
In recent years, (7-Bromo-5-methyl-1H-indol-2-yl)methanol has been investigated for its potential therapeutic applications. One of the key areas of interest is its role in the development of new drugs for neurodegenerative diseases. Research has shown that compounds with a similar indole scaffold can modulate various signaling pathways involved in neuroprotection and neuroregeneration. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that derivatives of (7-Bromo-5-methyl-1H-indol-2-yl)methanol exhibit potent neuroprotective effects by inhibiting oxidative stress and reducing inflammation in neuronal cells.
Beyond neurodegenerative diseases, (7-Bromo-5-methyl-1H-indol-2-yl)methanol has also shown promise in cancer research. Indole derivatives are known to possess anti-cancer properties, and recent studies have explored their potential as selective inhibitors of specific cancer-related enzymes. A notable example is the use of (7-Bromo-5-methyl-1H-indol-2-yl)methanol derivatives as inhibitors of histone deacetylases (HDACs), which are implicated in the progression of various cancers. A study published in Cancer Research in 2020 reported that these derivatives effectively inhibited HDAC activity, leading to reduced proliferation and increased apoptosis in cancer cells.
The synthetic accessibility of (7-Bromo-5-methyl-1H-indol-2-yl)methanol is another factor contributing to its widespread use in research. Various synthetic routes have been developed to produce this compound efficiently, including metal-catalyzed cross-coupling reactions and multistep synthesis involving functional group transformations. These methods allow for the preparation of diverse derivatives with tailored properties, facilitating their evaluation in different biological assays.
In addition to its therapeutic potential, (7-Bromo-5-methyl-1H-indol-2-yl)methanol has also been used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it an excellent starting material for constructing libraries of compounds with varied biological activities. This approach has been particularly useful in high-throughput screening campaigns aimed at identifying novel drug candidates.
The safety profile of (7-Bromo-5-methyl-1H-indol-2-yl)methanol is an important consideration for its use in pharmaceutical research. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic concentrations, with minimal toxicity observed in vitro and in animal models. However, further investigations are needed to fully understand its long-term effects and potential side effects.
In conclusion, (7-Bromo-5-methyl-1H-indol-2-yl)methanol (CAS No. 53590-76-4) is a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its synthetic accessibility and favorable biological properties, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in the field.
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